molecular formula C20H19N5O2 B2381945 7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-51-4

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2381945
CAS RN: 899997-51-4
M. Wt: 361.405
InChI Key: FBQPMAAIIAFOBU-UHFFFAOYSA-N
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Description

The compound “7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Pharmaceutical Chemistry

1,2,4-triazole-containing scaffolds, including the compound , are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Antimicrobial Applications

Various 1,2,4-triazole products have been introduced as antimicrobial agents . The N–C–S linkage in the skeleton of these compounds contributes to their antimicrobial properties .

Anticancer Applications

1,2,4-triazoles have shown potential in anticancer activities . They have been used in the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Agrochemistry

In the field of agrochemistry, 1,2,4-triazoles are used due to their unique structure and properties .

Material Sciences

1,2,4-triazoles also find applications in material sciences . Their unique structure and properties make them suitable for various applications in this field .

Organic Catalysts

1,2,4-triazoles are used as organic catalysts . Their unique structure allows them to facilitate various chemical reactions .

Synthesis of Other Compounds

1,2,4-triazoles are used in the synthesis of other compounds . For example, they are used in the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Treatment of Various Disorders

Compounds containing 1,2,4-triazolo [1,5- a ]pyridine, a similar structure to the compound , are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Future Directions

Pyrimidines and their derivatives have shown a wide range of pharmacological effects, making them a promising class of compounds for future research . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by the compound leads to a halt in cell cycle progression, particularly blocking the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

properties

IUPAC Name

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-12-17(19(27)23-15-6-4-3-5-7-15)18(14-8-10-16(26)11-9-14)25-20(21-12)22-13(2)24-25/h3-11,18,26H,1-2H3,(H,23,27)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQPMAAIIAFOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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